

The Structure-Activity Relationship of 8-Hydroxyquinolines: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methyl-quinolin-8-ylmethyl-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline (8HQ) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.^[1] The core of its activity is often attributed to its ability to chelate metal ions, a property that can be finely tuned through structural modifications to enhance potency and selectivity.^[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and logical relationships to aid in the rational design of novel 8-hydroxyquinoline-based therapeutic agents.

Data Presentation: Quantitative Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the *in vitro* anticancer and antimicrobial activities of selected derivatives.

Anticancer Activity of 8-Hydroxyquinoline Derivatives

The anticancer potential of 8-hydroxyquinoline derivatives is often evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.

Compound	Derivative	Cancer Cell Line	IC50 (μM)	Reference
1	8-hydroxyquinoline	-	-	[3]
2	5,7-dichloro-8-hydroxyquinaldine	-	-	[3]
3	5,7-dibromo-8-hydroxyquinaldine	-	-	[3]
4	5,7-diiodo-8-hydroxyquinaldine	-	-	[3]
5	8-hydroxyquinoline-2-carbaldehyde	-	-	[3]
6	5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde	-	-	[3]
7	5,7-diiodo-8-hydroxyquinoline-2-carbaldehyde	-	-	[3]
Clioquinol	5-chloro-7-iodo-8-hydroxyquinoline	Multiple	Varies	[4]
YNU-1c	Rh(III) complex with triphenylphosphine and 8-hydroxyquinoline derivative	HCC1806	0.13 ± 0.06	[5]

DQ6	Zinc(II)-8-hydroxyquinoline complex with 1,10-phenanthroline	SK-OV-3CR	2.25 ± 0.13	[6]
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Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

The antimicrobial efficacy of 8-hydroxyquinoline derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound	Derivative	Microorganism	MIC (µg/mL)	MIC (µM)	Reference
PH176	8-hydroxyquinoline derivative	MRSA (MIC50)	16	-	[7]
PH176	8-hydroxyquinoline derivative	MRSA (MIC90)	32	-	[7]
8-HQ	8-hydroxyquinoline	M. tuberculosis	-	3.6	[8]
HQ-2	5,7-Dichloro-8-hydroxy-2-methylquinolone	M. tuberculosis	-	0.1	[9]
HQ-2	5,7-Dichloro-8-hydroxy-2-methylquinolone	M. smegmatis	-	1.56	[9]
HQ-2	5,7-Dichloro-8-hydroxy-2-methylquinolone	MSSA	-	2.2	[9]
HQ-2	5,7-Dichloro-8-hydroxy-2-methylquinolone	MRSA	-	1.1	[9]
QD-12	8-O-prenyl derivative	M. smegmatis (biofilm)	-	12.5	[9]
5d	Ciprofloxacin-8-	E. coli	0.125-8	-	[10]

	hydroxyquinol ine hybrid					
5d	Ciprofloxacin- 8- hydroxyquinol ine hybrid	P. aeruginosa	0.125-8	-		[10]
5d	Ciprofloxacin- 8- hydroxyquinol ine hybrid	K. pneumoniae	0.125-8	-		[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 8-hydroxyquinoline derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold can be synthesized through several methods, with the Skraup synthesis being a common and cost-effective approach.[\[11\]](#) This method involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid.[\[11\]](#)[\[12\]](#) Derivatives can then be prepared by introducing substituents at various positions of the 8HQ skeleton, often utilizing reactions like Suzuki cross-coupling to add aryl groups at positions 5 and 7.[\[13\]](#)

General Procedure for Skraup Synthesis:

- Add glycerol to an acid-resistant reaction vessel.
- Slowly add concentrated sulfuric acid while stirring.
- Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).
- Heat the mixture to initiate the cyclization reaction.
- After the reaction is complete, cool the mixture and pour it into water.
- Neutralize the solution to precipitate the crude 8-hydroxyquinoline.

- Purify the product by sublimation or recrystallization.[12]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]

Protocol:

- Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]
- Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

Agar Dilution Method for Antimicrobial Susceptibility Testing

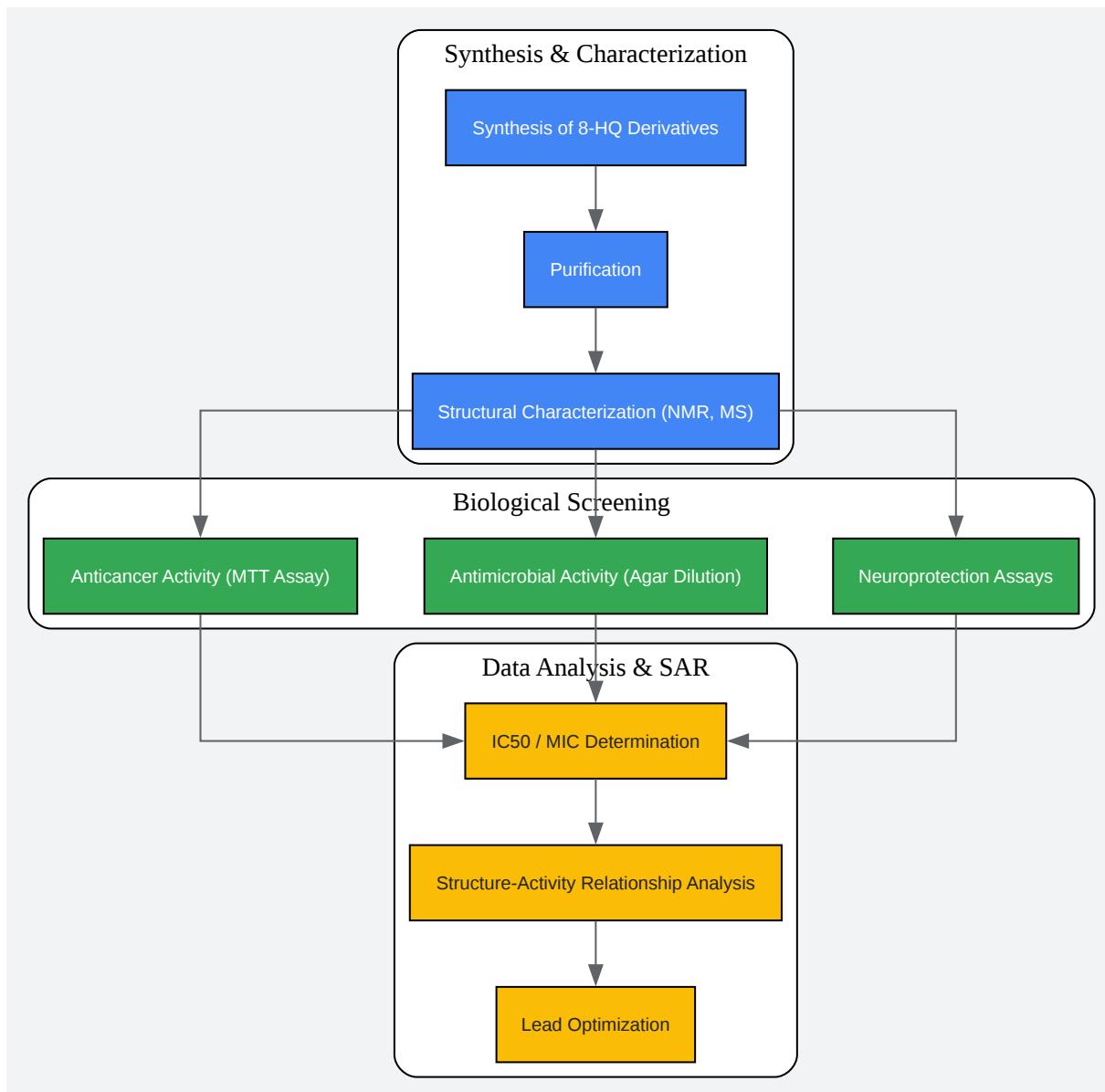
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol:

- Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.[16][17]
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Inoculation: Inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.[16]
- Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.[16]

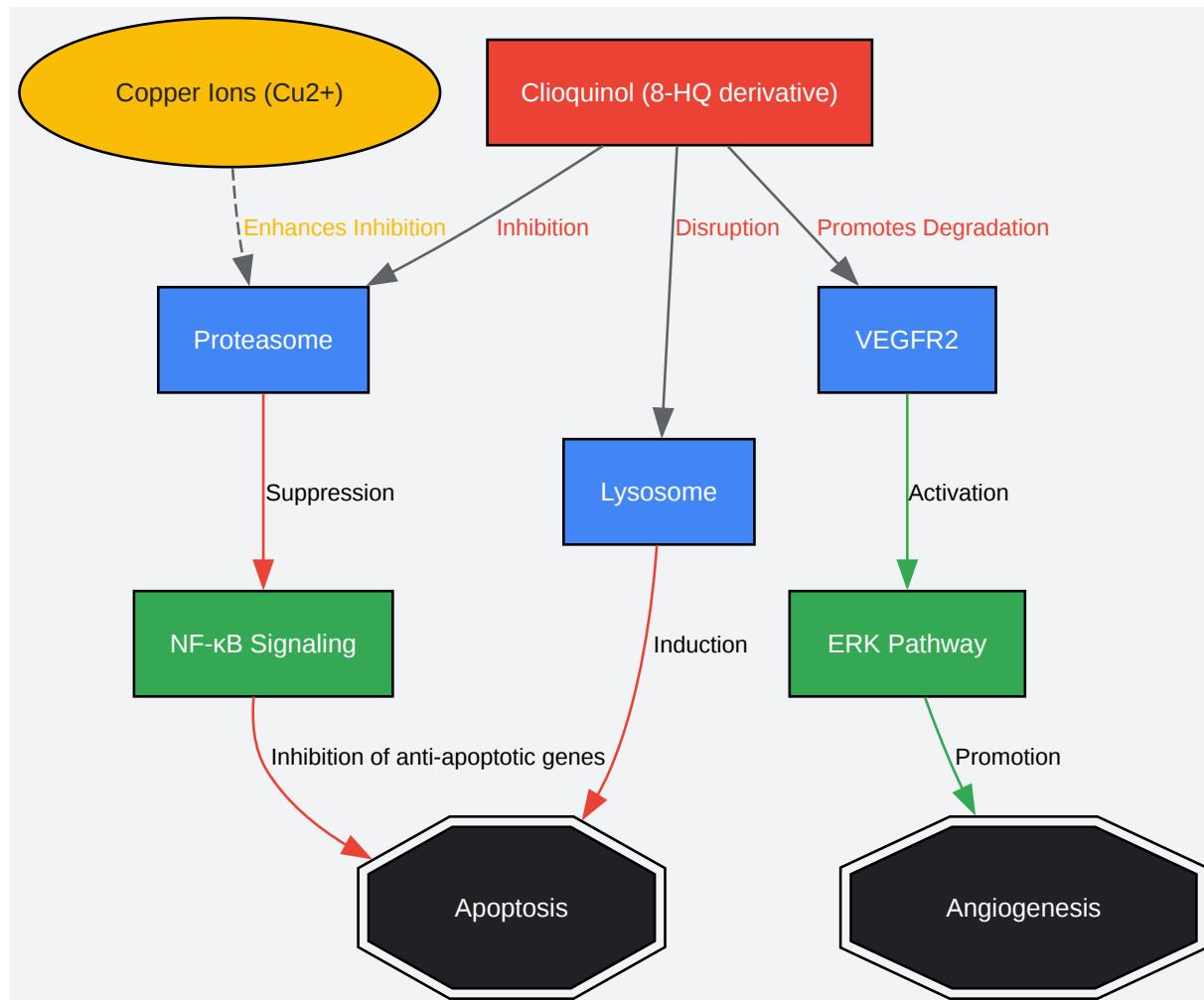
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows, signaling pathways, and logical relationships relevant to the structure-activity relationship of 8-hydroxyquinolines.



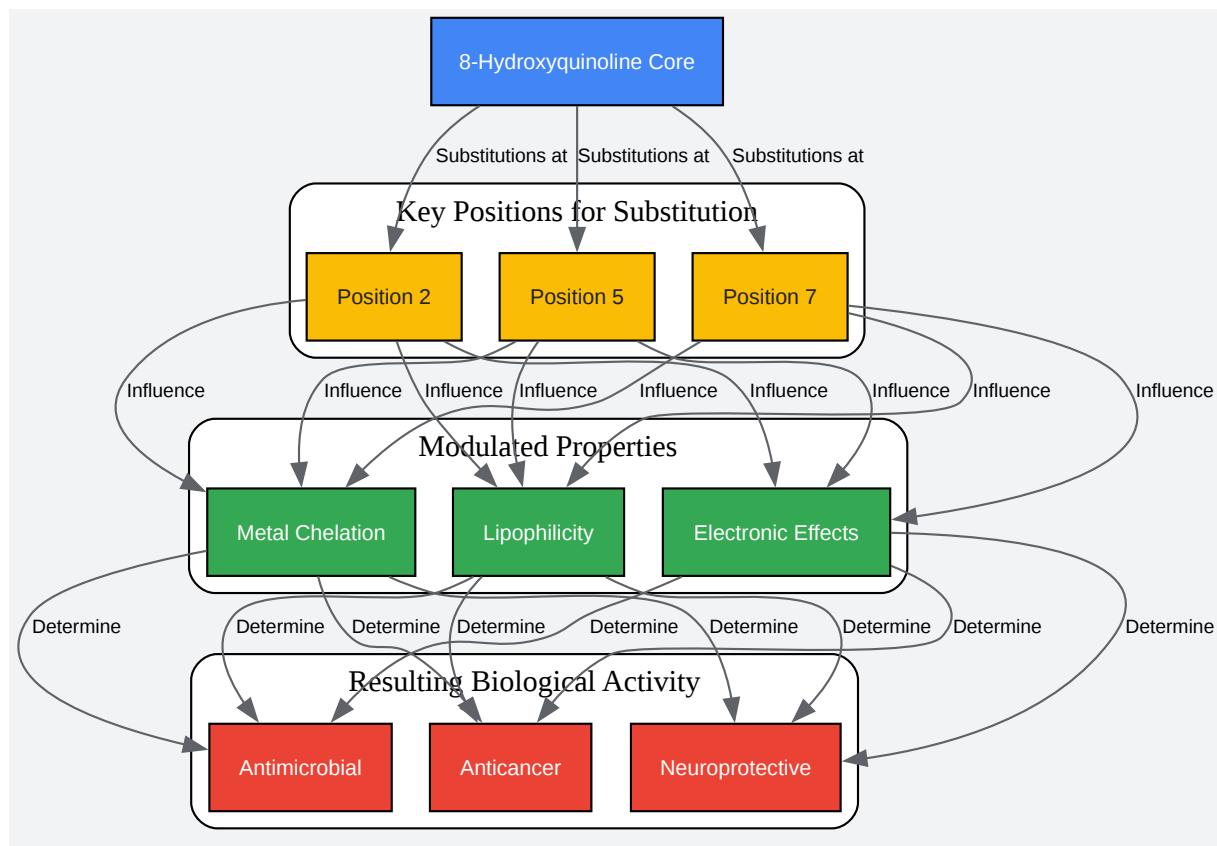
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Caption: General experimental workflow for the discovery and development of 8-hydroxyquinoline derivatives.

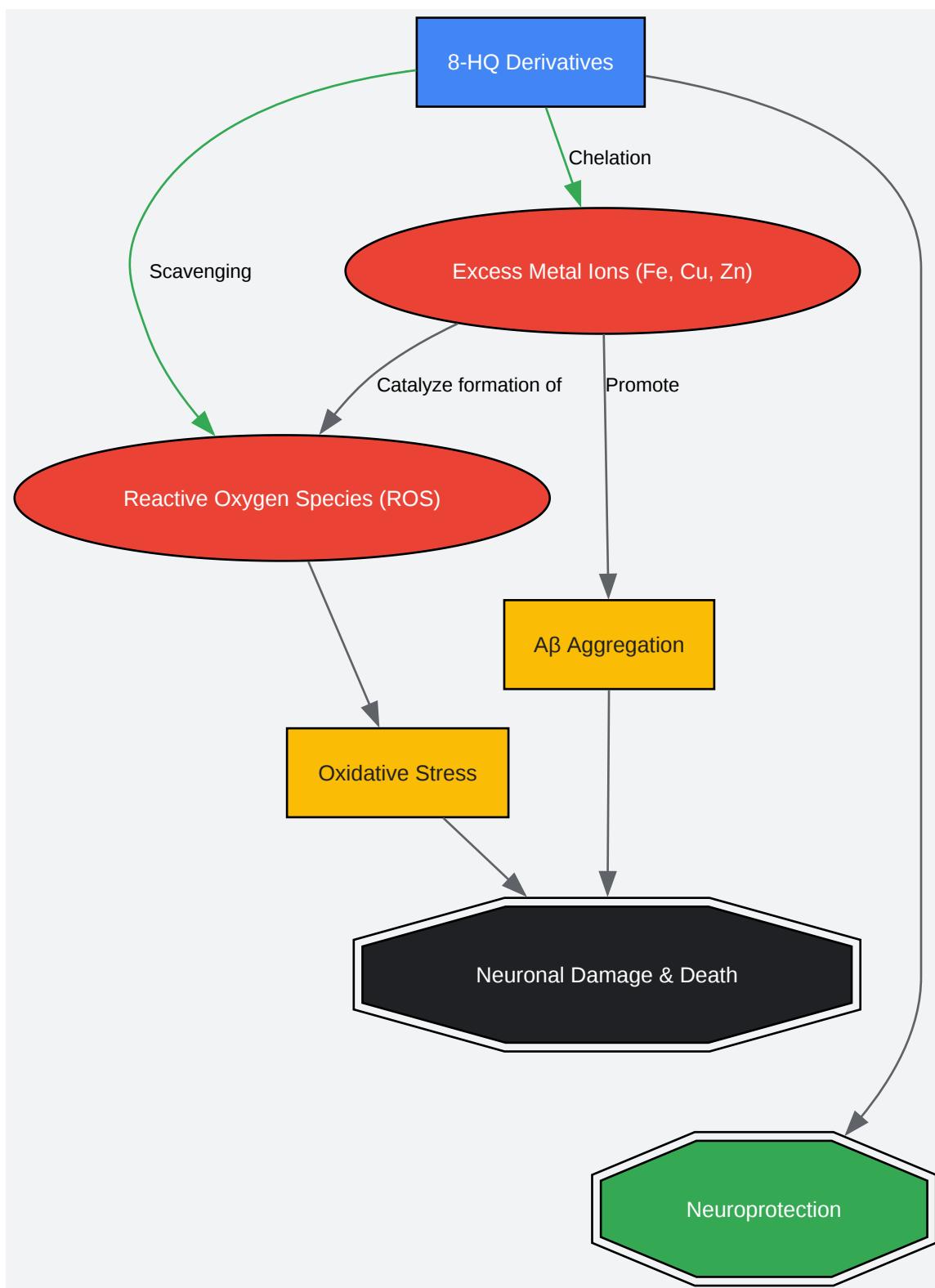


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Caption: Anticancer signaling pathways modulated by Clioquinol.[18][19]

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Caption: Core structure-activity relationships of 8-hydroxyquinolines.



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Caption: Neuroprotective mechanisms of 8-hydroxyquinoline derivatives.[20][21]

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